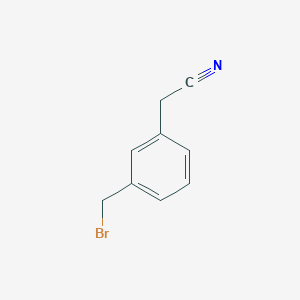
2-(3-(Bromomethyl)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Bromomethyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2-(3-(Bromomethyl)phenyl)acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of this compound
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a precursor for biologically active molecules. Its derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low nanomolar inhibitory activities, suggesting their potential as new antimicrobial agents.
Case Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that some derivatives showed significant selectivity for T-lymphoblastic leukemia cells while exhibiting minimal effects on non-cancerous cells, indicating a favorable therapeutic index .
Materials Science
In materials science, this compound has been utilized in the synthesis of functionalized polymers and nanomaterials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.
Table 2: Material Applications of this compound
Propriétés
Numéro CAS |
123226-36-8 |
|---|---|
Formule moléculaire |
C9H8BrN |
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8BrN/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6H,4,7H2 |
Clé InChI |
VHOZGWCVCWCNRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CBr)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













